2,4,6-Tribromodiphenyl ether
Overview
Description
2,4,6-Tribromodiphenyl ether is an organic compound with the molecular formula C₁₂H₇Br₃O. It is a brominated diphenyl ether, characterized by the presence of three bromine atoms attached to the phenyl rings. This compound is primarily used as a flame retardant due to its ability to inhibit the spread of fire and delay combustion. It appears as a colorless crystalline solid or white powder and is soluble in organic solvents .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as bromophenols
Mode of Action
It is known that brominated flame retardants, such as this compound, can interact with various biological systems and may disrupt normal cellular functions .
Biochemical Pathways
Related compounds such as 2,2’,4,4’-tetrabromodiphenyl ether (bde-47) have been shown to modulate the intracellular expression of mirnas and interfere with the biogenesis, cargo content, and functional activity of macrophage cell-derived small extracellular vesicles .
Result of Action
It is known that brominated flame retardants can have various toxic effects, potentially disrupting normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromodiphenyl ether . For instance, this compound is resistant to photodegradation in the environment, which can lead to its persistence and potential bioaccumulation .
Biochemical Analysis
Cellular Effects
Other brominated compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Other brominated compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Tribromodiphenyl ether can be synthesized through the condensation reaction of 2,4,6-tribromophenol with dibromobenzene. The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted diphenyl ethers with various functional groups.
Reduction: Formation of diphenyl ether with hydrogen atoms replacing the bromine atoms.
Oxidation: Formation of oxidized derivatives such as quinones.
Scientific Research Applications
2,4,6-Tribromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants and their environmental impact.
Biology: Investigated for its potential effects on biological systems, including its neurotoxic and endocrine-disrupting properties.
Medicine: Studied for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Widely used as a flame retardant in plastics, textiles, electronics, and building materials to enhance fire safety
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Tribromodiphenyl ether
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
Uniqueness
2,4,6-Tribromodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other brominated diphenyl ethers, it has distinct flame-retardant properties and environmental persistence. Its specific arrangement of bromine atoms also affects its interaction with biological systems, making it a compound of interest in toxicological studies .
Properties
IUPAC Name |
1,3,5-tribromo-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAPPGLBLTACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477017 | |
Record name | 2,4,6-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155999-95-4 | |
Record name | 2,4,6-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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